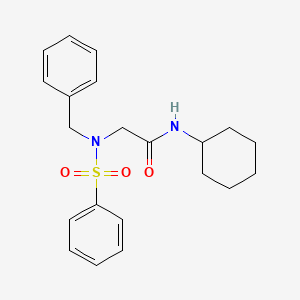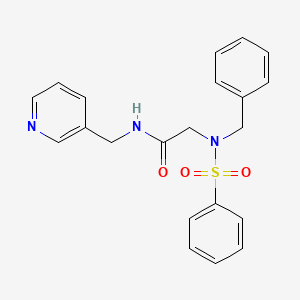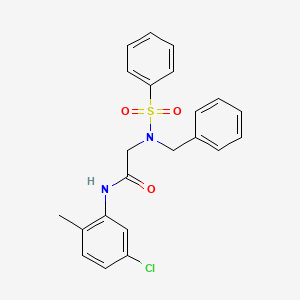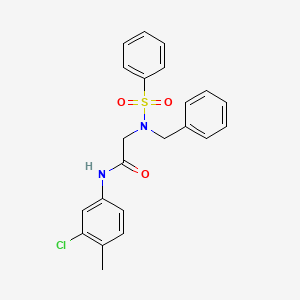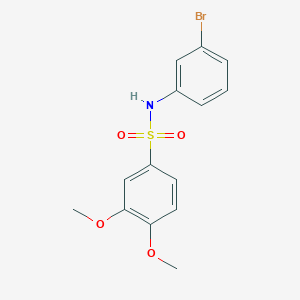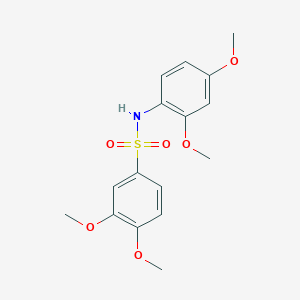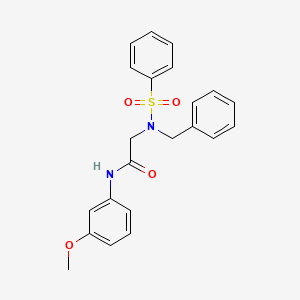
N~2~-benzyl-N~1~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-benzyl-N~1~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-986, is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of glycine transporter-1 (GlyT1) inhibitors, which are known to modulate the levels of glycine in the brain. Glycine is an important neurotransmitter that plays a crucial role in the regulation of the central nervous system (CNS) and has been implicated in several neurological disorders.
Wirkmechanismus
N~2~-benzyl-N~1~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a selective inhibitor of the GlyT1 transporter, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the levels of glycine in the synaptic cleft, which in turn enhances the activity of the NMDA receptor. This mechanism of action has been shown to improve cognitive function and reduce negative symptoms in several neurological disorders.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to increase the levels of glycine in the brain, enhance the activity of the NMDA receptor, and improve cognitive function. Additionally, this compound has been shown to reduce negative symptoms in several neurological disorders, including schizophrenia and depression.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-benzyl-N~1~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages and limitations for lab experiments. One advantage is that the compound has been extensively studied for its potential therapeutic applications in several neurological disorders, which makes it a promising candidate for further research. Additionally, the compound has been shown to have a selective mechanism of action, which reduces the risk of off-target effects. However, one limitation is that the compound has not yet been tested in clinical trials, which limits our understanding of its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on N~2~-benzyl-N~1~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further investigate the compound's potential therapeutic applications in neurological disorders, including schizophrenia, depression, anxiety, and Alzheimer's disease. Additionally, future research could focus on optimizing the synthesis method and improving the compound's pharmacokinetic properties. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans.
Wissenschaftliche Forschungsanwendungen
N~2~-benzyl-N~1~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in several neurological disorders, including schizophrenia, depression, anxiety, and Alzheimer's disease. The compound has been shown to modulate the levels of glycine in the brain, which is known to play a crucial role in the regulation of the CNS. Glycine acts as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in several physiological processes, including learning, memory, and synaptic plasticity.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-20-12-8-11-19(15-20)23-22(25)17-24(16-18-9-4-2-5-10-18)29(26,27)21-13-6-3-7-14-21/h2-15H,16-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSMYJZGMNMDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,4-dimethoxybenzamide](/img/structure/B3466055.png)
![N-(4-methoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B3466056.png)
![N-(2-hydroxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B3466061.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-5-nitro-2-furamide](/img/structure/B3466071.png)
![N~2~-benzyl-N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3466091.png)

![3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3466102.png)
